molecular formula C11H13NO2 B3386309 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 72594-74-2

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B3386309
CAS No.: 72594-74-2
M. Wt: 191.23 g/mol
InChI Key: GBYJSDOGWMGWNZ-UHFFFAOYSA-N
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Description

“1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 72594-74-2 . It has a molecular weight of 191.23 and its IUPAC name is 1-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H13NO2/c1-12-7-9 (11 (13)14)6-8-4-2-3-5-10 (8)12/h2-5,9H,6-7H2,1H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives have been studied extensively . The IR spectrum and 1H NMR spectrum provide valuable information about the chemical reactions .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 107-108°C .

Scientific Research Applications

Synthesis and Alkaloid Formation

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in the synthesis of various alkaloids. For instance, Huber and Seebach (1987) demonstrated the use of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids in the synthesis of alkaloids like corlumine (Huber & Seebach, 1987).

Derivative Formation

Jansa, Macháček, and Bertolasi (2006) explored the preparation of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as its hydrochloride of methyl ester and N-carboxy anhydride. These derivatives were fully characterized, demonstrating the versatility of this compound in creating a range of chemically distinct entities (Jansa, Macháček, & Bertolasi, 2006).

Antibiotic Discovery

The compound has also been identified in the context of antibiotic discovery. Asolkar et al. (2004) isolated a tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, indicating the potential of this compound in the discovery of new antibiotics (Asolkar et al., 2004).

Peptide Synthesis

The compound is also significant in peptide synthesis. Paradisi and Romeo (1977) isolated tetrahydroquinoline-2-carboxylic acid, a structurally similar compound, by oxidizing the racemic amino acid, highlighting its role in the synthesis of complex peptides (Paradisi & Romeo, 1977).

Stereochemistry and Catalysis

In the field of stereochemistry and catalysis, Bunce et al. (2001) developed a diastereoselective synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, showcasing the compound's role in producing specific stereochemical configurations (Bunce et al., 2001).

Conformational Studies

The compound also aids in understanding molecular conformation. Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to study antagonist activity at the glycine site on the NMDA receptor, emphasizing its importance in neurochemical research (Carling et al., 1992).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .

Mode of Action

1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.

Result of Action

1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.

Safety and Hazards

The compound is considered hazardous and can cause skin irritation, serious eye damage/eye irritation, and may cause respiratory irritation . It is also harmful if swallowed .

Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . Future research will likely focus on the development of novel 1,2,3,4-tetrahydroquinoline analogs with potent biological activity .

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYJSDOGWMGWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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